2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole
Overview
Description
2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole is a chemical compound with the molecular formula C27H34NP and a molecular weight of 403.54 g/mol . This compound is known for its application as a ligand in various catalytic reactions, particularly in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions .
Mechanism of Action
Target of Action
It’s known that this compound is a type of phosphine ligand , which are often used in palladium catalysis during cross-coupling reactions .
Mode of Action
As a phosphine ligand, this compound likely interacts with its targets by donating electron density to a central metal atom, such as palladium, in a catalytic complex . This interaction enhances the reactivity of the catalyst, enabling it to facilitate various types of cross-coupling reactions .
Result of Action
The primary result of this compound’s action is the facilitation of cross-coupling reactions . These reactions are crucial in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be air-stable , suggesting that it can maintain its reactivity in the presence of oxygen.
Biochemical Analysis
Biochemical Properties
2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole plays a pivotal role in biochemical reactions, particularly as a ligand in catalytic processes. It interacts with enzymes such as palladium and gold catalysts, enhancing their reactivity in cross-coupling reactions like Buchwald-Hartwig, Suzuki-Miyaura, and Stille couplings . These interactions are characterized by the formation of stable complexes that facilitate the catalytic cycles, thereby improving the efficiency and selectivity of the reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the phosphorylation states of certain proteins, thereby altering signal transduction pathways . Additionally, its impact on gene expression can lead to changes in the production of key metabolic enzymes, influencing overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions such as palladium and gold. These complexes can inhibit or activate enzymes, depending on the context of the reaction . The compound’s ability to alter gene expression is linked to its interaction with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its application. In laboratory settings, this compound has shown considerable stability under inert conditions, such as storage under nitrogen or argon . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure can lead to gradual changes in cellular metabolism and function, necessitating careful monitoring during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to enhance certain biochemical pathways without causing significant toxicity . At higher doses, it can exhibit toxic effects, including disruptions in cellular homeostasis and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. Its role in these pathways can lead to alterations in metabolite levels, impacting overall cellular metabolism . The compound’s interactions with specific enzymes, such as those involved in oxidative phosphorylation, further underscore its influence on metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution patterns are crucial for understanding its overall impact on cellular function and metabolism.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it allows the compound to interact with target biomolecules in the appropriate cellular context. Understanding these localization mechanisms is key to elucidating the compound’s full range of biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole typically involves the reaction of 2-bromo-1-methylindole with dicyclohexylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine . The reaction conditions often include a temperature range of 80-120°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and yield. The purification of the product is achieved through techniques such as recrystallization and chromatography to ensure high purity levels suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The major products are the coupled products formed through cross-coupling reactions, such as arylated indoles.
Scientific Research Applications
2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole has several scientific research applications:
Medicine: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
XPhos: Another phosphine ligand used in cross-coupling reactions.
SPhos: Known for its application in Suzuki-Miyaura and Buchwald-Hartwig reactions.
BrettPhos: Used in various palladium-catalyzed reactions.
Uniqueness
2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole is unique due to its specific structure, which provides a balance between steric bulk and electronic properties. This balance enhances its performance as a ligand in catalytic reactions, offering high efficiency and selectivity .
Properties
IUPAC Name |
dicyclohexyl-[2-(1-methylindol-2-yl)phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34NP/c1-28-25-18-10-8-12-21(25)20-26(28)24-17-9-11-19-27(24)29(22-13-4-2-5-14-22)23-15-6-3-7-16-23/h8-12,17-20,22-23H,2-7,13-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJAHDIIEPTASS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648577 | |
Record name | 2-[2-(Dicyclohexylphosphanyl)phenyl]-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067883-58-2 | |
Record name | 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1067883-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Dicyclohexylphosphanyl)phenyl]-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole (CM-phos) and what is it primarily used for?
A1: 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole, also known as CM-phos, is an organophosphorus compound that acts as a ligand in palladium-catalyzed cross-coupling reactions. [, ] It is primarily used to facilitate the formation of carbon-nitrogen bonds, a crucial transformation in organic synthesis.
Q2: How does CM-phos contribute to the effectiveness of palladium-catalyzed cross-coupling reactions?
A2: CM-phos acts as a supporting ligand for palladium, forming a complex that enhances the catalytic activity of the metal. [] The steric and electronic properties of CM-phos influence the reactivity and selectivity of the palladium catalyst, enabling it to efficiently promote the coupling of various aryl tosylates and mesylates with a wide range of nucleophiles, including amines. [, ]
Q3: Can you provide an example of a specific reaction where CM-phos has shown significant utility?
A3: CM-phos has proven highly effective in the synthesis of functionalized flavones, a class of compounds with diverse biological activities. Researchers successfully employed a Pd(OAc)2/CM-phos catalyst system to couple tosyloxy- and mesyloxyflavones with various nucleophiles, achieving good to excellent yields. [] This methodology highlights the versatility of CM-phos in constructing complex molecules from readily available starting materials.
Q4: Are there any advantages of using CM-phos over other ligands in palladium-catalyzed cross-coupling reactions?
A4: While a direct comparison depends on the specific reaction conditions and substrates, CM-phos offers certain advantages: * Broad substrate scope: CM-phos effectively facilitates the coupling of various aryl tosylates and mesylates with different nucleophiles, including challenging substrates like primary and secondary amines, anilines, and NH-bearing heterocycles. [] * High activity: The Pd(OAc)2/CM-phos system demonstrated high catalytic activity, allowing for low catalyst loadings (as low as 0.1 mol% Pd) in some cases. []* Functional group tolerance: This catalyst system tolerates a wide range of functional groups, simplifying the synthesis of complex molecules without requiring extensive protecting group strategies. []
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